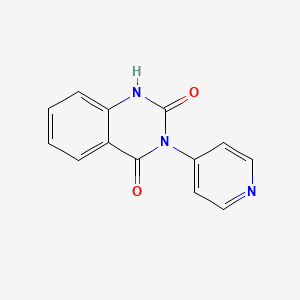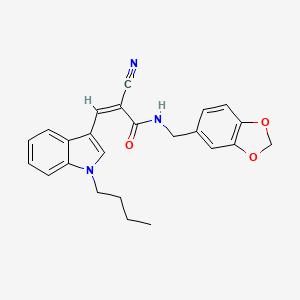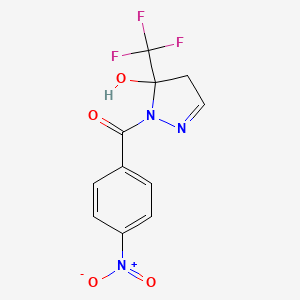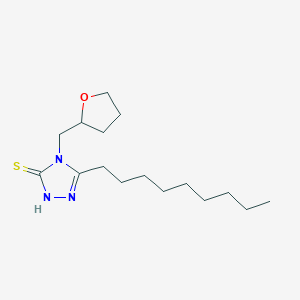![molecular formula C18H28N2O3S B4848234 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine
Übersicht
Beschreibung
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine, also known as DBeQ, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine involves the inhibition of the activity of the NF-κB pathway by targeting the IKK complex. The IKK complex is responsible for the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. By inhibiting the activity of the IKK complex, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This leads to the inhibition of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the intrinsic pathway. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has also been shown to inhibit the proliferation of T cells and macrophages, which are involved in the pathogenesis of autoimmune disorders. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has several advantages for lab experiments. It is a highly specific inhibitor of the IKK complex and does not affect other signaling pathways. It has also been shown to have low toxicity in vitro and in vivo. However, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has a short half-life in vivo, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine. One potential direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the therapeutic potential of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine in other diseases such as neurodegenerative disorders and viral infections. Additionally, the development of drug delivery systems that can increase the bioavailability of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine in vivo could enhance its therapeutic potential.
Conclusion
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine is a promising chemical compound that has potential therapeutic applications in various diseases. Its inhibition of the NF-κB pathway through targeting the IKK complex makes it a highly specific and effective inhibitor. Further research on 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine could lead to the development of new treatments for cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway. Additionally, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has been shown to inhibit the proliferation of T cells and macrophages, which are involved in the pathogenesis of autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-16(6-2)18(21)19-9-11-20(12-10-19)24(22,23)17-8-7-14(3)15(4)13-17/h7-8,13,16H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDGIUMNNAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-ethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)
![N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4848155.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4848156.png)

![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4848173.png)
![N-{3-[1-(methylsulfonyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4848175.png)



![2-fluoro-N-(2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4848200.png)
![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4848231.png)
![N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4848244.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4848250.png)